1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea
Overview
Description
SB 332235 is a potent, orally active nonpeptide antagonist of the C-X-C chemokine receptor type 2 (CXCR2). It has an inhibitory concentration (IC50) of 7.7 nanomolar and displays 285-fold selectivity for CXCR2 over C-X-C chemokine receptor type 1 (CXCR1) . This compound has been studied for its potential therapeutic applications in inflammatory diseases, such as arthritis, and in certain types of cancer, including acute myeloid leukemia .
Preparation Methods
The synthesis of SB 332235 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving chlorination, sulfonation, and amination . Industrial production methods for SB 332235 are also not publicly available, but they likely involve optimization of the synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
SB 332235 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in SB 332235, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
SB 332235 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CXCR2 in various chemical processes.
Biology: Investigated for its effects on cell signaling pathways involving CXCR2, particularly in the context of inflammation and immune response.
Industry: Utilized in the development of new drugs targeting CXCR2 and related pathways.
Mechanism of Action
SB 332235 exerts its effects by selectively binding to and inhibiting CXCR2. This receptor is involved in the chemotaxis of neutrophils and other leukocytes, playing a crucial role in the inflammatory response. By blocking CXCR2, SB 332235 reduces the recruitment of inflammatory cells to sites of inflammation, thereby alleviating symptoms of inflammatory diseases . The compound also inhibits the viability of acute myeloid leukemia cells by interfering with CXCR2-mediated signaling pathways .
Comparison with Similar Compounds
SB 332235 is unique in its high selectivity for CXCR2 over CXCR1, making it a valuable tool for studying CXCR2-specific pathways. Similar compounds include:
SB 225002: Another CXCR2 antagonist with a different chemical structure but similar biological activity.
SCH 527123: A CXCR2 antagonist that has been studied for its potential therapeutic applications in inflammatory diseases and cancer.
Reparixin: A CXCR1 and CXCR2 antagonist used in research on inflammation and cancer.
SB 332235 stands out due to its high selectivity and potency, making it a preferred choice for research involving CXCR2.
Properties
IUPAC Name |
1-(4-chloro-2-hydroxy-3-sulfamoylphenyl)-3-(2,3-dichlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O4S/c14-6-2-1-3-8(10(6)16)18-13(21)19-9-5-4-7(15)12(11(9)20)24(17,22)23/h1-5,20H,(H2,17,22,23)(H2,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLRWOHEKQGKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276702-15-9 | |
Record name | SB-332235 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276702159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-332235 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HLP8UVL8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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